1-(2-(Carboxymethyl)phenyl)-1-chloropropan-2-one
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Overview
Description
1-(2-(Carboxymethyl)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of a carboxymethyl group attached to a phenyl ring, a chlorine atom, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Carboxymethyl)phenyl)-1-chloropropan-2-one typically involves the reaction of 2-(carboxymethyl)phenylboronic acid with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps for the purification and isolation of the final product, such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Carboxymethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 1-(2-(Carboxymethyl)phenyl)-1-carboxypropan-2-one.
Reduction: 1-(2-(Carboxymethyl)phenyl)-1-propan-2-ol.
Substitution: 1-(2-(Carboxymethyl)phenyl)-1-hydroxypropan-2-one.
Scientific Research Applications
1-(2-(Carboxymethyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-(Carboxymethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
1-(2-(Carboxymethyl)phenyl)-1-chloropropan-2-one can be compared with similar compounds such as:
1-(2-(Carboxymethyl)phenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(2-(Carboxymethyl)phenyl)-1-hydroxypropan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H11ClO3 |
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Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-[2-(1-chloro-2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)11(12)9-5-3-2-4-8(9)6-10(14)15/h2-5,11H,6H2,1H3,(H,14,15) |
InChI Key |
SKQADIFIQXTGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1CC(=O)O)Cl |
Origin of Product |
United States |
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